5-(6-cyclopropylpyridazin-3-yl)-N-[(4-fluorophenyl)methyl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6-cyclopropylpyridazin-3-yl)-N-[(4-fluorophenyl)methyl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropylpyridazinyl group and a fluorophenylmethyl group, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 5-(6-cyclopropylpyridazin-3-yl)-N-[(4-fluorophenyl)methyl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide involves multiple steps, including the formation of the pyridazinyl and pyrrole rings. The synthetic route typically starts with the preparation of the cyclopropylpyridazinyl intermediate, followed by the introduction of the fluorophenylmethyl group. The final step involves the formation of the octahydropyrrolo[3,4-c]pyrrole ring system under specific reaction conditions. Industrial production methods may involve optimization of these steps to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(6-cyclopropylpyridazin-3-yl)-N-[(4-fluorophenyl)methyl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 5-(6-cyclopropylpyridazin-3-yl)-N-[(4-fluorophenyl)methyl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide include other pyridazinyl and pyrrole derivatives. These compounds may share similar structural features but differ in their functional groups or ring systems. The uniqueness of this compound lies in its specific combination of cyclopropylpyridazinyl and fluorophenylmethyl groups, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
2-(6-cyclopropylpyridazin-3-yl)-N-[(4-fluorophenyl)methyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN5O/c22-18-5-1-14(2-6-18)9-23-21(28)27-12-16-10-26(11-17(16)13-27)20-8-7-19(24-25-20)15-3-4-15/h1-2,5-8,15-17H,3-4,9-13H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFKAMILCDXJDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CC4CN(CC4C3)C(=O)NCC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.